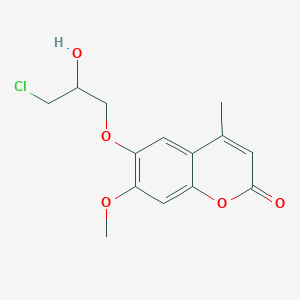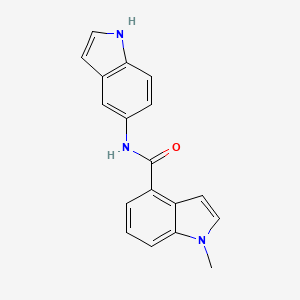![molecular formula C21H14BrN3O5 B6096297 N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6096297.png)
N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide, also known as BFA-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BFA-1 is a member of the acrylamide family of compounds and has been investigated for its biological activity in several studies.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide involves the inhibition of heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of several proteins that are important for cancer cell survival. Inhibition of HSP90 by this compound leads to the degradation of these proteins and ultimately leads to cancer cell death.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to cause cell cycle arrest in cancer cells, which prevents the cells from dividing and proliferating. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to supply nutrients and oxygen.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide in lab experiments is its potency in inducing cancer cell death. This compound has been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. One limitation of using this compound is its potential toxicity to normal cells. Careful dosing and monitoring of cell viability is necessary to ensure that the compound is not harming normal cells.
Orientations Futures
Future research on N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide could focus on its potential application in combination therapy with other cancer drugs. This compound could also be studied for its potential application in other diseases, such as neurodegenerative disorders. Further investigation into the mechanism of action of this compound could provide insight into the development of new cancer drugs.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide involves the reaction of 3-bromophenyl isocyanate with 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide has been studied for its potential application in cancer treatment. Several studies have shown that this compound has cytotoxic effects on cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of tumors in animal models.
Propriétés
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O5/c1-29-19-7-5-16(25(27)28)11-18(19)20-8-6-17(30-20)9-13(12-23)21(26)24-15-4-2-3-14(22)10-15/h2-11H,1H3,(H,24,26)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIYNVJYNUPUBU-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-methylphenyl)propyl]pteridin-4(3H)-one](/img/structure/B6096217.png)

![(2-isopropoxy-5-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)methanol](/img/structure/B6096229.png)
![1-(2-methoxy-5-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6096240.png)


![4-methyl-2-[(3-methylbutyl)amino]-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6096254.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6096257.png)
![1'-methyl-N-[2-(2-naphthyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6096263.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B6096276.png)
![1-(4-{[(3-chlorobenzyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096278.png)

![1-(2-cyclohexylethyl)-3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B6096291.png)